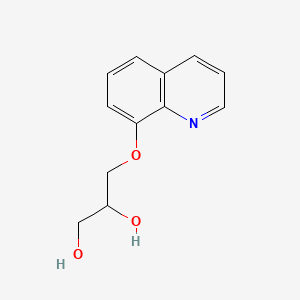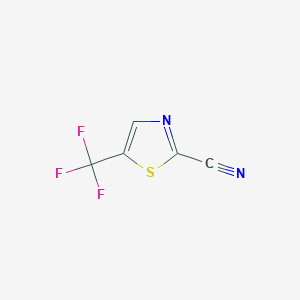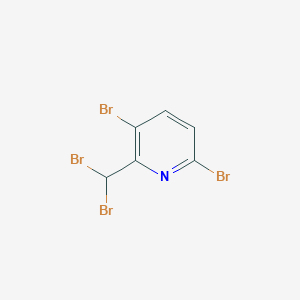
3,6-Dibromo-2-(dibromomethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-2-(dibromomethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C6H3Br4N . This compound is characterized by the presence of bromine atoms at the 3rd and 6th positions of the pyridine ring, and a dibromomethyl group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine Derivatives: The synthesis of 3,6-Dibromo-2-(dibromomethyl)pyridine typically involves the bromination of pyridine derivatives.
Dibromination of Alkenes: Another method involves the dibromination of alkenes using reagents like DMSO and oxalyl bromide, which provide mild conditions and high yields.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to achieve high purity and yield. The use of advanced brominating agents and catalysts is common to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3,6-Dibromo-2-(dibromomethyl)pyridine undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium thiolate, potassium amide, and other nucleophiles.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3,6-Dibromo-2-(dibromomethyl)pyridine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-2-(dibromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of multiple bromine atoms. These bromine atoms make the compound highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Comparación Con Compuestos Similares
2,6-Dibromopyridine: Similar in structure but lacks the dibromomethyl group, making it less reactive in certain substitution reactions.
2,4-Dibromopyridine: Another halogenated pyridine with bromine atoms at different positions, leading to different reactivity and applications.
Uniqueness: This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Propiedades
Número CAS |
1215183-86-0 |
|---|---|
Fórmula molecular |
C6H3Br4N |
Peso molecular |
408.71 g/mol |
Nombre IUPAC |
3,6-dibromo-2-(dibromomethyl)pyridine |
InChI |
InChI=1S/C6H3Br4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |
Clave InChI |
CRYWSNALKAICNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)C(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


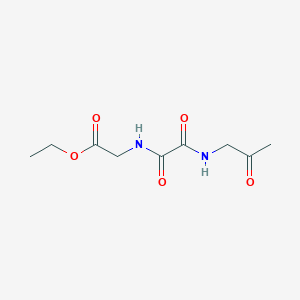
![3-Bromo-N-butylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B8695271.png)

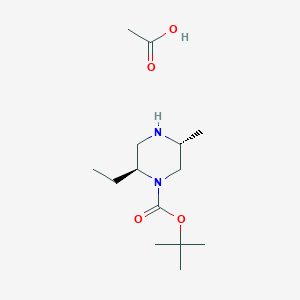
![N-[(4-benzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B8695281.png)

![[5-(Pyridin-3-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B8695297.png)
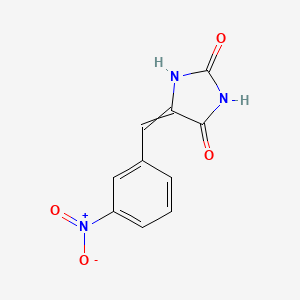

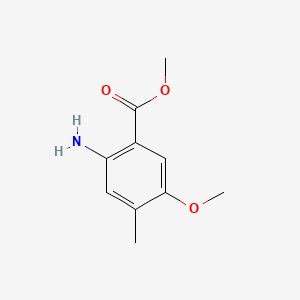
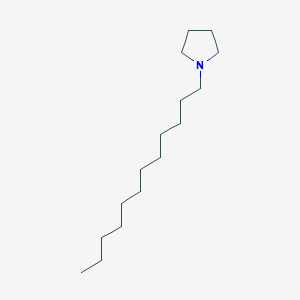
![Phenol, 5-[(2-hydroxyethyl)amino]-4-methoxy-2-methyl-](/img/structure/B8695361.png)
